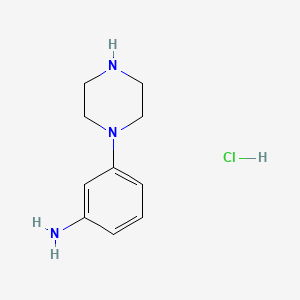

Clorhidrato de 3-(Piperazin-1-il)anilina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Piperazin-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C10H16ClN3. It is a derivative of piperazine and aniline, and it is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found in solid form and is known for its stability under inert atmospheric conditions .

Aplicaciones Científicas De Investigación

3-(Piperazin-1-yl)aniline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, including its use in the development of antidepressant and antipsychotic drugs.

Mecanismo De Acción

Target of Action

3-(Piperazin-1-yl)aniline hydrochloride is a derivative of piperazine, which is known to have a wide range of biological activities . The primary targets of this compound are dopamine and serotonin receptors . Dopamine and serotonin are neurotransmitters that play crucial roles in various physiological functions, including mood regulation, sleep, and cognition .

Mode of Action

The compound acts as an antagonist at dopamine and serotonin receptors . An antagonist is a substance that inhibits the function of a receptor by binding to it and blocking the binding of its natural ligands. In this case, 3-(Piperazin-1-yl)aniline hydrochloride prevents dopamine and serotonin from binding to their respective receptors, thereby modulating the neurotransmission of these chemicals .

Biochemical Pathways

The antagonistic action of 3-(Piperazin-1-yl)aniline hydrochloride on dopamine and serotonin receptors affects several biochemical pathways. These pathways are involved in the regulation of mood, sleep, and cognition . The downstream effects of this modulation can lead to changes in these physiological functions, potentially contributing to its antipsychotic effects .

Pharmacokinetics

The compound’s molecular weight, which is 21371 , suggests that it may have suitable pharmacokinetic properties, as per Lipinski’s rule of five .

Result of Action

The molecular and cellular effects of 3-(Piperazin-1-yl)aniline hydrochloride’s action are primarily related to its antagonistic effects on dopamine and serotonin receptors . By blocking these receptors, the compound can modulate the neurotransmission of dopamine and serotonin, leading to changes in mood, sleep, and cognition . This modulation is thought to contribute to the compound’s potential antipsychotic effects .

Action Environment

The action, efficacy, and stability of 3-(Piperazin-1-yl)aniline hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Additionally, factors such as the presence of other drugs, the physiological state of the individual, and genetic variations can influence the compound’s action and efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)aniline hydrochloride involves the reaction of piperazine with aniline under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines, which are then deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of 3-(Piperazin-1-yl)aniline hydrochloride typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

3-(Piperazin-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Comparación Con Compuestos Similares

Similar Compounds

Piperazine: A simpler analog with a wide range of biological activities.

Aniline: A basic aromatic amine used in the synthesis of various compounds.

3-(Piperazin-1-yl)-1,2-benzothiazole: A hybrid compound with both piperazine and benzothiazole moieties, known for its antibacterial and antipsychotic properties.

Uniqueness

3-(Piperazin-1-yl)aniline hydrochloride is unique due to its combined piperazine and aniline structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Actividad Biológica

3-(Piperazin-1-yl)aniline hydrochloride, with the chemical formula C10H16ClN3 and CAS number 125421-98-9, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 3-(Piperazin-1-yl)aniline hydrochloride typically involves the reaction of piperazine with an appropriate aniline derivative. The compound can be synthesized through several methods, including:

- Direct Amination : Piperazine reacts with an aniline derivative under basic conditions.

- N-Acylation : An intermediate can be formed by acylating piperazine before undergoing further reactions to yield the final product.

Biological Activities

3-(Piperazin-1-yl)aniline hydrochloride exhibits a range of biological activities, which can be summarized as follows:

- Antitumor Activity : Research indicates that derivatives of this compound may exhibit significant antitumor properties. For instance, related compounds have shown effective inhibition against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at low concentrations .

- Antibacterial and Antifungal Properties : Studies have evaluated the antibacterial efficacy against various strains, including Staphylococcus aureus and E. coli. Some derivatives have shown moderate activity against certain fungal strains, suggesting potential for development as antifungal agents .

- Neuropharmacological Effects : Compounds similar to 3-(Piperazin-1-yl)aniline hydrochloride have been studied for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders .

The mechanism of action for 3-(Piperazin-1-yl)aniline hydrochloride involves several pathways:

- Receptor Modulation : The compound is believed to interact with neurotransmitter receptors, potentially modulating dopaminergic and serotonergic systems, which are crucial in the treatment of psychiatric disorders.

- Enzyme Inhibition : Some studies suggest that it may inhibit specific enzymes involved in tumor progression or bacterial metabolism, contributing to its antitumor and antibacterial effects .

Antitumor Efficacy

A study conducted on a series of piperazine derivatives demonstrated that compounds structurally related to 3-(Piperazin-1-yl)aniline hydrochloride exhibited significant cytotoxicity against MCF-7 breast cancer cells. The most potent compound achieved an IC50 value of 5.56 μM after 72 hours of treatment, indicating strong potential for further development as an anticancer agent .

Antibacterial Activity

In vitro studies utilizing the Kirby-Bauer method assessed the antibacterial properties of related compounds. While some showed inactivity against E. coli and S. aureus, others demonstrated promising results against clinical isolates of Candida albicans, with inhibition zones ranging from 40% to 55% compared to standard treatments like nystatin .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-(Piperazin-1-yl)aniline | Aniline derivative | Antitumor, antibacterial |

| 4-(4-(Piperazin-1-yl)phenyl)-2-methylphenol | Phenol derivative | Antimicrobial |

| N-(4-piperidinyl)-aniline | Piperidine derivative | Neuropharmacological |

Propiedades

IUPAC Name |

3-piperazin-1-ylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEUZWWMUIPIAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.